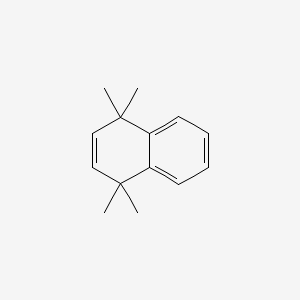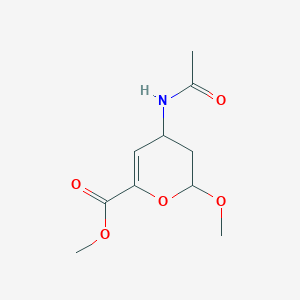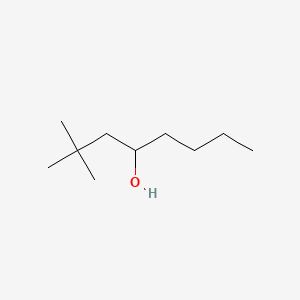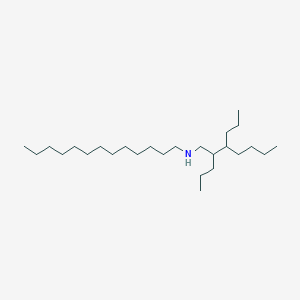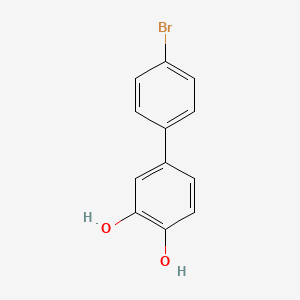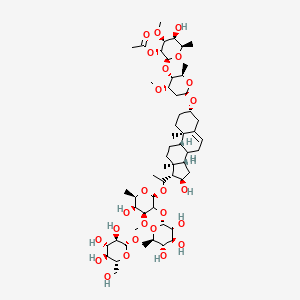
Glycoside H2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycoside H2 is a type of glycoside, a compound where a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. Glycosides are widespread in nature and play various roles in biological processes. This compound, in particular, is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glycoside H2, typically involves the reaction of a sugar with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of glycosides often involves enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases and glycosidases are commonly used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
Glycoside H2 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the sugar and aglycone.
Oxidation and Reduction: Modifying the sugar or aglycone moiety.
Substitution: Replacing functional groups on the sugar or aglycone
Common Reagents and Conditions
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, hydrolysis of this compound yields the free sugar and aglycone, while oxidation may produce sugar acids .
科学研究应用
Glycoside H2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals .
作用机制
The mechanism of action of Glycoside H2 involves the hydrolysis of the glycosidic bond by glycosidases, leading to the release of the sugar and aglycone. This process is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction .
相似化合物的比较
Glycoside H2 can be compared with other glycosides such as:
- **Glucos
属性
CAS 编号 |
73529-43-8 |
|---|---|
分子式 |
C56H92O25 |
分子量 |
1165.3 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |
InChI 键 |
JNINMHDUXJEVTJ-VUSVZNDNSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |
规范 SMILES |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
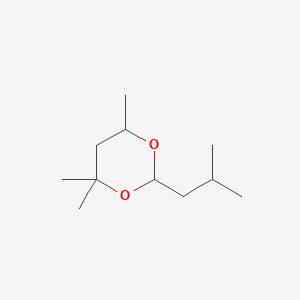
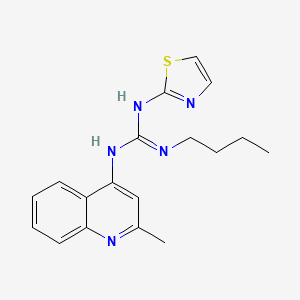

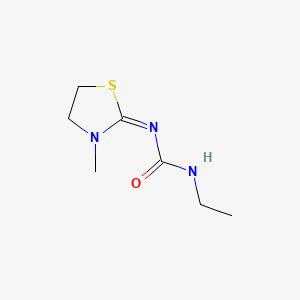
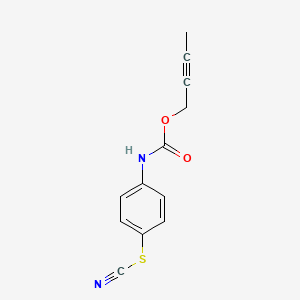
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
